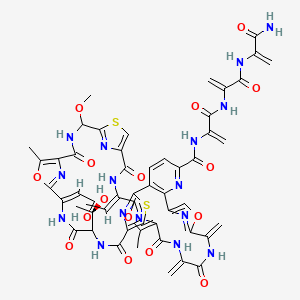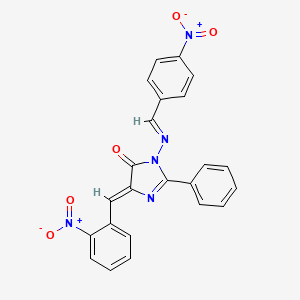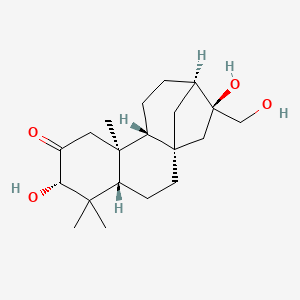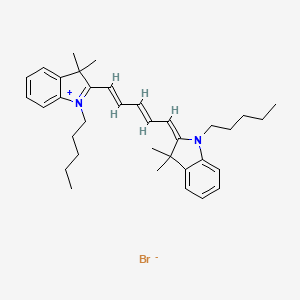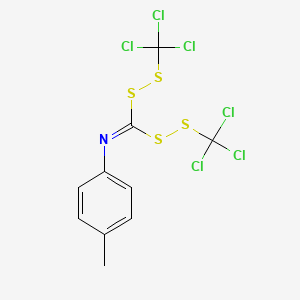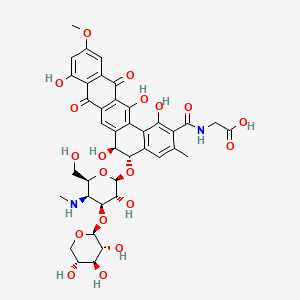
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- is a complex organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a benzodioxane ring, a carboxylic acid group, and various substituents including a chlorine atom, a phenyl group, and a vinyl group. The (E)- configuration indicates the specific geometric arrangement of the vinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxane Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxane ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide and a suitable base.
Substitution Reactions: The chlorine atom and phenyl group are introduced through electrophilic aromatic substitution reactions.
Vinylation: The vinyl group is introduced via Heck or Suzuki coupling reactions, which involve palladium-catalyzed cross-coupling of vinyl halides with aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) are used for hydrolysis.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzodioxane derivatives.
Hydrolysis: Formation of 1,3-Benzodioxan-2-carboxylic acid derivatives.
Applications De Recherche Scientifique
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxan-2-carboxylic acid: Similar structure but with different substituents.
6-Chloro-4-phenyl-4-vinyl-1,3-benzodioxane: Lacks the carboxylic acid group.
4-Phenyl-4-vinyl-1,3-benzodioxane: Lacks both the chlorine atom and the carboxylic acid group.
Uniqueness
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- is unique due to its specific combination of functional groups and geometric configuration, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
86617-05-2 |
|---|---|
Formule moléculaire |
C18H15ClO4 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
methyl (2S,4S)-6-chloro-4-ethenyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C18H15ClO4/c1-3-18(12-7-5-4-6-8-12)14-11-13(19)9-10-15(14)22-17(23-18)16(20)21-2/h3-11,17H,1H2,2H3/t17-,18-/m0/s1 |
Clé InChI |
JLOPOKSABGIKSW-ROUUACIJSA-N |
SMILES isomérique |
COC(=O)[C@H]1OC2=C(C=C(C=C2)Cl)[C@](O1)(C=C)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1OC2=C(C=C(C=C2)Cl)C(O1)(C=C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


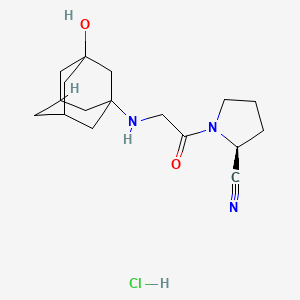
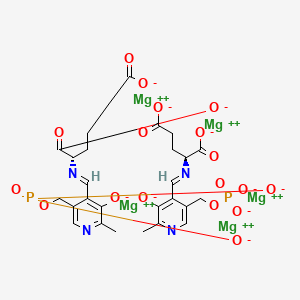
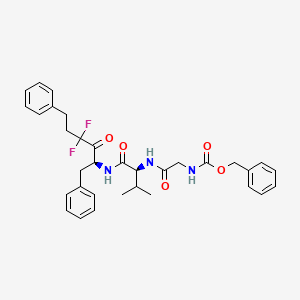
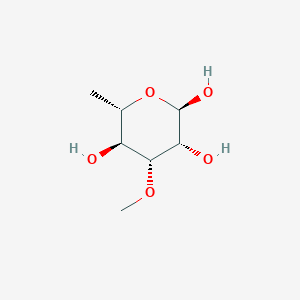

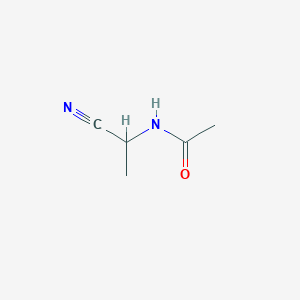
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
